MgAdp - 20310-60-5

MgAdp

Catalog Number: EVT-1538312
CAS Number: 20310-60-5
Molecular Formula: C10H13MgN5O10P2
Molecular Weight: 449.49 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MgADP is a magnesium salt composed of Mg(2+) and ADP(2-) ions in a 1:1 ratio. Magnesium-ADP is a potassium channel activator. It has a role as a potassium channel opener. It contains an ADP(2-). It is a conjugate acid of a MgADP(1-).
Adenosine 5'-(trihydrogen diphosphate). An adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5'-position.
Overview

Magnesium adenosine diphosphate, commonly referred to as Magnesium ADP, is a crucial nucleotide involved in various biochemical processes, particularly in energy metabolism. It plays a significant role in the synthesis and hydrolysis of adenosine triphosphate, the primary energy carrier in living cells. The presence of magnesium ions is essential for stabilizing the structure of adenosine diphosphate and facilitating its interactions with enzymes and other substrates.

Source

Magnesium adenosine diphosphate is primarily derived from biological systems where it is generated as a product of ATP hydrolysis. It can also be synthesized in vitro through various chemical methods involving adenosine triphosphate and magnesium salts.

Classification

Magnesium adenosine diphosphate belongs to the class of nucleotides, specifically categorized under purine nucleotides. It is characterized by the presence of a ribose sugar, adenine base, and two phosphate groups, with magnesium ions serving as a cofactor that enhances its biochemical reactivity.

Synthesis Analysis

Methods

The synthesis of Magnesium adenosine diphosphate can be achieved through several methods:

  1. Chemical Synthesis: This involves the direct reaction of adenosine triphosphate with magnesium salts under controlled conditions to yield Magnesium ADP.
  2. Enzymatic Synthesis: Enzymes such as ATPases catalyze the hydrolysis of ATP to produce ADP and inorganic phosphate, with magnesium ions facilitating this reaction.

Technical Details

In laboratory settings, Magnesium ADP can be synthesized by mixing adenosine triphosphate with magnesium chloride in a buffered solution. The reaction typically requires specific pH conditions (around 7.4) and temperature control to optimize yield.

Molecular Structure Analysis

Structure

Magnesium adenosine diphosphate has a molecular formula of C10H12N5O10P2Mg. Its structure consists of:

  • Adenine Base: A purine ring that contributes to the nucleotide's identity.
  • Ribose Sugar: A five-carbon sugar that connects the adenine base to the phosphate groups.
  • Phosphate Groups: Two phosphate groups attached via ester bonds, with one being bound to a magnesium ion.

Data

The molecular weight of Magnesium ADP is approximately 407.24 g/mol. The coordination of the magnesium ion with the phosphate groups is crucial for its stability and reactivity during enzymatic processes.

Chemical Reactions Analysis

Reactions

Magnesium adenosine diphosphate participates in several key biochemical reactions:

  1. ATP Hydrolysis: It acts as a substrate for ATP synthase during ATP hydrolysis, where it can be converted back into ATP in the presence of inorganic phosphate and energy.
  2. Enzyme Regulation: Magnesium ADP serves as an inhibitor for certain enzymes in metabolic pathways, regulating their activity based on cellular energy levels.

Technical Details

The binding affinity of Magnesium ADP to various enzymes is influenced by factors such as ionic strength and pH. Studies have shown that the presence of magnesium ions significantly enhances the binding affinity at catalytic sites within ATP synthase complexes .

Mechanism of Action

Process

The mechanism by which Magnesium adenosine diphosphate exerts its effects involves:

  • Binding to Enzymes: Magnesium ADP binds to specific sites on enzymes like ATP synthase, influencing their conformation and activity.
  • Regulatory Role: It modulates enzyme activity through competitive inhibition and allosteric effects, particularly in ATP hydrolysis processes.

Data

Research indicates that the release of Magnesium ADP from enzyme complexes is critical for transitioning between different catalytic states during ATP synthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Magnesium adenosine diphosphate typically appears as a white crystalline solid.
  • Solubility: It is soluble in water, with solubility influenced by pH and ionic strength.

Chemical Properties

  • Stability: Magnesium ADP is relatively stable under physiological conditions but can degrade under extreme pH or temperature.
  • Reactivity: It readily participates in phosphorylation reactions and interacts with other nucleotides and metal ions.

Relevant analyses indicate that its stability is enhanced when complexed with proteins or other biomolecules .

Applications

Scientific Uses

Magnesium adenosine diphosphate has several important applications in scientific research:

  1. Biochemical Studies: It is widely used in studies involving energy metabolism, enzyme kinetics, and regulatory mechanisms within cells.
  2. Drug Development: Understanding its role in enzymatic reactions aids in designing inhibitors for therapeutic purposes, particularly against diseases related to energy metabolism dysfunctions.
  3. Biotechnology: It serves as an essential component in various biotechnological applications, including enzyme assays and metabolic engineering.
Biochemical Foundations of MgADP

Molecular Structure and Ligand Interactions of MgADP

MgADP represents a biologically critical complex in which a magnesium ion (Mg²⁺) coordinates with adenosine diphosphate (ADP). The Mg²⁺ ion typically bridges the β- and γ-phosphate groups of ADP through ionic interactions, forming an octahedral coordination sphere. This coordination involves four water molecules and two oxygen atoms from the phosphate groups, resulting in a characteristic geometry that influences protein binding specificity and catalytic functionality. The metal coordination reduces the negative charge density of the phosphate groups, facilitating nucleophilic attack during phosphorylation reactions and modulating the complex's interaction with enzyme active sites [1] [3].

X-ray crystallographic studies of the Dictyostelium discoideum myosin motor domain complexed with MgADP (PDB: 1MMN) have revealed precise molecular interactions at 2.1 Å resolution. The Mg²⁺ ion coordinates with the oxygen atoms of ADP's β-phosphate and three water molecules, which maintain structural mimicry of the γ-phosphate found in MgATP complexes. This water network forms hydrogen bonds with conserved residues in the nucleotide-binding pocket, including Asn233 and adjacent backbone amides. Notably, the adenine ring engages in π-stacking with phenylalanine residues, while the ribose hydroxyl groups form hydrogen bonds with aspartate side chains. These interactions collectively stabilize the MgADP-enzyme complex in a conformation remarkably similar to the pre-hydrolysis state of MgATP-bound myosin [1] [3].

The biological implications of MgADP-protein interactions extend beyond myosin. In Escherichia coli RecA (PDB: 1XMV), MgADP binding induces minimal conformational changes in the P-loop (residues 66–73), maintaining a right-handed helical structure. However, this binding decreases the protein's affinity for DNA, illustrating how MgADP can modulate functional states. Similarly, human riboflavin kinase undergoes substantial conformational shifts in "Flap I" and "Flap II" loop regions upon MgADP binding, where Asn36 reorients to coordinate the Mg²⁺ ion alongside the FMN phosphate. This reorganization creates a shielded catalytic environment essential for phosphoryl transfer [6] [8].

Table 1: Structural Parameters of Characterized MgADP-Protein Complexes

ProteinPDB IDResolution (Å)Key Coordinating ResiduesBiological Role
Myosin Motor Domain1MMN2.1Asn233, Water networkMotor function regulation
RecA1XMV1.9P-loop (residues 66-73)DNA recombination modulation
Riboflavin KinaseNot specifiedN/AAsn36, Flap I/II loopsCatalytic site organization

Thermodynamic Properties of MgADP Binding in Aqueous Solutions

The thermodynamics of MgADP binding in aqueous environments are governed by enthalpy-driven processes with significant entropic contributions. Isothermal titration calorimetry (ITC) studies reveal binding constants (K_d) ranging from 1–10 μM for myosin and up to 35 μM for nitrogenase iron proteins, reflecting context-dependent affinity variations. These interactions typically exhibit negative changes in Gibbs free energy (ΔG), driven by favorable enthalpy changes (ΔH < 0) from ionic bonding and coordination, partially offset by entropic penalties (TΔS < 0) due to water molecule displacement and conformational ordering [7] [10].

Compartment-specific magnesium concentrations critically influence MgADP speciation. ³¹P-NMR spectroscopy of sycamore (Acer pseudoplatanus) cells demonstrates that cytosolic [Mg²⁺] remains remarkably stable (∼0.5 mM), favoring MgADP formation (log K ≈ 3.5), while mitochondrial matrix [Mg²⁺] is ∼10-fold higher (∼5 mM), driving near-complete MgADP complexation. This gradient arises from differential membrane transport kinetics and matrix alkaline conditions that enhance Mg²⁺ binding affinity. Consequently, cytosolic ADP exists predominantly in the uncomplexed state (∼80%), whereas mitochondrial ADP is >90% magnesium-bound. This speciation dichotomy underpins cellular energy transduction mechanisms: cytosolic free ADP regulates respiration rates by activating mitochondrial ADP/ATP carriers, while matrix MgADP serves as the physiological substrate for ATP synthase [4].

Table 2: Thermodynamic and Binding Parameters of MgADP in Biological Systems

SystemK_d (μM)ΔG (kJ/mol)Cellular [Mg²⁺]MgADP Speciation
Skeletal Myosin1–10−35 to −50∼0.5 mM (cytosol)Partial (∼20%)
Nitrogenase Iron Protein∼35−28VariableContext-dependent
Mitochondrial MatrixNot applicableNot applicable∼5 mM>90%

Comparative Analysis of MgADP vs. MgATP in Cellular Energy Systems

MgADP and MgATP exhibit profound functional dichotomies in cellular energy systems, primarily stemming from their differential binding affinities and hydrolysis potentials. Kinetic analyses reveal that MgATP binds myosin with ∼10-fold higher affinity (K_d ≈ 100 μM for MgATPγS vs. 1–10 μM for MgADP), attributed to additional hydrogen bonding and electrostatic interactions involving its γ-phosphate. Upon hydrolysis, the resulting MgADP·Pi complex undergoes a conformational shift to a "weak actin-binding state," whereas MgADP alone stabilizes the "rigor state" with high actin affinity. This distinction is physiologically critical: elevated MgADP concentrations in muscle fibers inhibit cross-bridge detachment, prolonging contraction duration and increasing mechanical efficiency [1] [3] [7].

In potassium channel regulation, MgADP and MgATP exert opposing effects through SUR1 subunits. MgATP inhibits K-ATP channels by binding Kir6.2 subunits, whereas MgADP activates them by binding SUR1 nucleotide-binding domains (NBDs). Specifically, MgADP stabilizes NBD dimerization, antagonizing ATP-induced inhibition. This regulatory balance enables metabolic sensing in pancreatic β-cells: elevated MgATP/MgADP ratios close channels to stimulate insulin secretion, while low ratios open them to suppress secretion. Crucially, non-hydrolyzable analogs like MgAMPPNP fail to activate SUR1 due to disrupted hydrogen bonding (Asn233 in myosin), underscoring the γ-phosphate's role in high-affinity interactions [2] [3].

Enzyme-specific binding cooperativity further differentiates these complexes. The trimeric PII protein GlnK2 from Archaeoglobus fulgidus exhibits positive cooperativity in MgATP binding (Hill coefficient >1) but negative cooperativity for MgADP. This asymmetry arises from inter-subunit communication networks that amplify MgATP's allosteric effects on T-loop conformations involved in Amt transporter regulation. Such cooperativity enables ultrasensitive responses to cellular energy states, integrating nitrogen and carbon metabolism [5].

Table 3: Functional Comparison of MgADP and MgATP in Key Biological Processes

ParameterMgADPMgATPBiological Consequence
Myosin Binding AffinityK_d 1–10 μM (stabilizes rigor state)K_d ∼100 μM (induces detachment)MgADP prolongs muscle contraction
K-ATP Channel EffectActivates via SUR1 NBD dimerizationInhibits via Kir6.2 bindingOpposing metabolic sensing roles
Hydrolysis KineticsProduct (slow release rate)Substrate (hydrolyzable)MgADP accumulation inhibits ATPase cycles
PII Protein CooperativityNegative cooperativityPositive cooperativityDifferential allosteric regulation

The antagonistic relationship between MgADP and MgATP extends to nitrogenase function, where MgATP hydrolysis drives electron transfer from the iron protein to the MoFe protein. Mutational analyses (e.g., K15Q substitution in Azotobacter vinelandii iron protein) demonstrate that Lys15 selectively engages MgATP's γ-phosphate but not MgADP. Disruption of this interaction ablates the MgATP-induced conformational change essential for electron transfer, reducing catalytic activity by >65% while preserving MgADP binding. This mechanistic divergence highlights evolutionary optimization for directional energy flux [10].

Properties

CAS Number

20310-60-5

Product Name

MgAdp

IUPAC Name

magnesium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C10H13MgN5O10P2

Molecular Weight

449.49 g/mol

InChI

InChI=1S/C10H15N5O10P2.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2/t4-,6-,7-,10-;/m1./s1

InChI Key

SVSKFMJQWMZCRD-MCDZGGTQSA-L

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2]

Synonyms

5'-Pyrophosphate, Adenosine
Adenosine 5' Pyrophosphate
Adenosine 5'-Pyrophosphate
Adenosine Diphosphate
Adenosine Pyrophosphate
ADP
ADP, Magnesium
Diphosphate, Adenosine
Magnesium ADP
MgADP
Pyrophosphate, Adenosine

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2]

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